molecular formula C19H19ClFN3O2S2 B2752240 N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252861-03-2

N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2752240
CAS No.: 1252861-03-2
M. Wt: 439.95
InChI Key: GZVVSLVRDQOCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19ClFN3O2S2 and its molecular weight is 439.95. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibition

This compound has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, thereby presenting a target for cancer therapies. For instance, derivatives with a similar structural framework have demonstrated potent dual inhibitory activities against human TS and DHFR, indicating the significance of the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold in drug development for cancer treatment (Gangjee et al., 2008).

Synthetic Methods and Spectral Characterization

Research on synthetic methodologies and spectral characterization of compounds containing thieno[3,2-d]pyrimidine and related scaffolds has led to the development of novel compounds with potential pharmacological applications. These studies provide insights into the chemical properties and reactivity of such compounds, aiding in the discovery of new drugs with enhanced efficacy and reduced side effects (R. Zaki et al., 2017).

Molecular Structure and Drug Likeness

The molecular structure, natural bond orbital (NBO) analysis, and spectroscopic characteristics (FT-IR, FT-Raman) of related molecules have been thoroughly investigated. These studies offer a quantum chemical insight into the molecular structure and potential drug likeness, including pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Such research is vital for understanding how structural features impact the biological activity and therapeutic potential of new compounds (S. Mary et al., 2020).

Antitumor Activity

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines. These studies contribute to the ongoing search for more effective and safer cancer treatments. The exploration of new compounds with the ability to inhibit cancer cell growth offers promising avenues for the development of novel anticancer therapies (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial Activity

Research into the antimicrobial activity of compounds featuring the thieno[3,2-d]pyrimidine scaffold is essential for the development of new antibiotics. With antibiotic resistance on the rise, the identification of novel antimicrobial agents is critical. Such studies explore the potential of these compounds to serve as effective treatments against a range of bacterial and fungal pathogens, contributing to the fight against infectious diseases (K. Sunder & Jayapal Maleraju, 2013).

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S2/c1-11(2)5-7-24-18(26)17-14(6-8-27-17)23-19(24)28-10-16(25)22-15-9-12(21)3-4-13(15)20/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVSLVRDQOCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.